molecular formula C20H22FNO B14401495 2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one CAS No. 88675-45-0

2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one

Cat. No.: B14401495
CAS No.: 88675-45-0
M. Wt: 311.4 g/mol
InChI Key: CUPBRMPSSUPUCV-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one is a synthetic organic compound It features an azepane ring, a fluorophenyl group, and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one typically involves multi-step organic reactions. One possible route could involve:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step might involve electrophilic aromatic substitution or other suitable methods.

    Coupling with the phenylethanone moiety: This could be done using Friedel-Crafts acylation or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: This could involve the transformation of functional groups within the molecule.

    Reduction: Reduction reactions might target specific bonds or functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions could be relevant.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, acids, or bases depending on the type of substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action for 2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one
  • 2-(Morpholin-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one

Uniqueness

2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one is unique due to the presence of the azepane ring, which may confer different chemical and biological properties compared to similar compounds with piperidine or morpholine rings.

Properties

CAS No.

88675-45-0

Molecular Formula

C20H22FNO

Molecular Weight

311.4 g/mol

IUPAC Name

2-(azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethanone

InChI

InChI=1S/C20H22FNO/c21-18-12-10-17(11-13-18)20(23)19(16-8-4-3-5-9-16)22-14-6-1-2-7-15-22/h3-5,8-13,19H,1-2,6-7,14-15H2

InChI Key

CUPBRMPSSUPUCV-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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